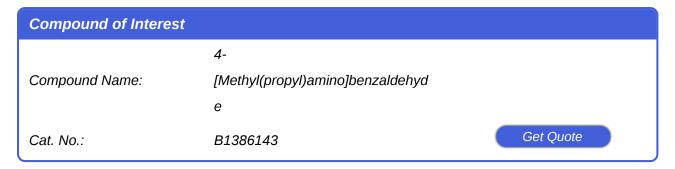


Application Notes and Protocols for 4-[Methyl(propyl)amino]benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **4-**[Methyl(propyl)amino]benzaldehyde as a versatile chemical intermediate in organic synthesis, drug discovery, and materials science. Detailed protocols for key reactions and relevant quantitative data for analogous compounds are presented to guide experimental design.

Overview of Applications

4-[Methyl(propyl)amino]benzaldehyde is an aromatic aldehyde featuring a tertiary amino group. This substitution pattern makes the aromatic ring electron-rich, enhancing its reactivity in various chemical transformations. Its structural similarity to other N,N-dialkylaminobenzaldehydes, such as 4-(Dimethylamino)benzaldehyde (DMAB) and 4-(Diethylamino)benzaldehyde (DEAB), suggests its utility in several key areas:

- Pharmaceutical Synthesis: As an intermediate for the synthesis of bioactive molecules, particularly as an inhibitor of enzymes like Aldehyde Dehydrogenase (ALDH), which is a target in cancer therapy.
- Dye Synthesis: As a precursor for the synthesis of various dyes, including azo dyes and other chromophores.



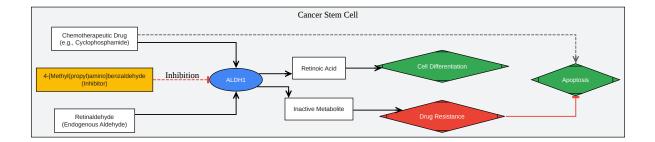
• Organic Synthesis: As a building block in fundamental carbon-carbon bond-forming reactions such as Knoevenagel condensations and the formation of Schiff bases.

Application in Drug Development: Aldehyde Dehydrogenase (ALDH) Inhibition

The 4-dialkylaminobenzaldehyde scaffold is a known inhibitor of Aldehyde Dehydrogenase (ALDH), particularly the ALDH1 isoform, which is overexpressed in various cancer stem cells and contributes to chemotherapy resistance. 4-(Diethylamino)benzaldehyde (DEAB) is a well-established reversible inhibitor of ALDH1. Given its structural similarity, **4-**

[Methyl(propyl)amino]benzaldehyde is a promising candidate for the development of novel ALDH inhibitors.

Signaling Pathway Context: ALDH in Cancer



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Caption: ALDH1 inhibition by **4-[Methyl(propyl)amino]benzaldehyde**.

Quantitative Data for Analogous ALDH Inhibitors

The following table summarizes the inhibitory activity of compounds structurally related to **4- [Methyl(propyl)amino]benzaldehyde** against ALDH. This data can serve as a benchmark for



evaluating new derivatives.

Compound	Target	Activity	Reference
4- (Diethylamino)benzald ehyde (DEAB)	ALDH1	Ki = 4 nM	[1]
4- (Diethylamino)benzald ehyde (DEAB)	Anti-androgenic effect	IC50 = 1.71 μM	[1][2]
Daidzin	ALDH2	IC50 = 80 nM	[3]
CVT-10216	ALDH2	IC50 = 29 nM	[3]
Benzyloxybenzaldehy de derivative (ABMM- 15)	ALDH1A3	IC50 = 0.23 μM	[4]
Benzyloxybenzaldehy de derivative (ABMM- 16)	ALDH1A3	IC50 = 1.29 μM	[4]

Application in Organic Synthesis

4-[Methyl(propyl)amino]benzaldehyde is a valuable reagent for various organic reactions. Detailed protocols for key transformations are provided below.

Synthesis of Azo Dyes

Azo dyes can be synthesized via diazotization of an aromatic amine followed by coupling with an electron-rich species. While the target compound is an aldehyde, a related precursor, 4-aminobenzaldehyde, is used to illustrate the synthesis of a monoazo disperse dye[5]. This protocol can be adapted for derivatives of **4-[Methyl(propyl)amino]benzaldehyde** where the amino group is primary or can be revealed from a precursor.

Diazotization:



- Dissolve 4-aminobenzaldehyde (0.02 mol) in a mixture of concentrated hydrochloric acid and water.
- Cool the solution to 0-5 °C in an ice bath.
- Add a pre-cooled aqueous solution of sodium nitrite (0.02 mol) dropwise while maintaining the temperature below 5 °C.
- Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

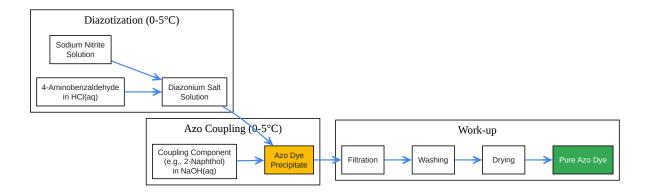
Coupling:

- In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 0.02 mol) in an aqueous solution of sodium hydroxide (15%)[5].
- Cool this solution to 0-5 °C.
- Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
- Maintain the temperature at 0-5 °C for 2 hours to allow for complete coupling[5].
- The azo dye will precipitate out of the solution.

Work-up:

- Collect the precipitated dye by filtration.
- Wash the solid with cold water until the filtrate is neutral.
- Dry the product in a desiccator.





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Caption: Workflow for the synthesis of an azo dye.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. It is a fundamental method for C-C bond formation[6].

- Reaction Setup:
 - To a round-bottomed flask containing ethanol (10 ml), add the active methylene compound (e.g., malononitrile, 1 mmol).
 - Add a catalytic amount of a weak base (e.g., piperidine, ammonium acetate, or an aminofunctionalized framework)[7][8].
 - Add 4-[Methyl(propyl)amino]benzaldehyde (1 mmol) to the solution.
- Reaction:
 - Stir the reaction mixture at room temperature.



- Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can be as short as 5 minutes depending on the catalyst and substrates[7].
- Work-up:
 - Upon completion, if a heterogeneous catalyst is used, remove it by filtration.
 - Evaporate the solvent under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography.

The following table presents yields for Knoevenagel condensation products from various substituted benzaldehydes with ethyl cyanoacetate, catalyzed by diisopropylethylammonium acetate (DIPEAc)[9].

Aldehyde	Product	Yield	Reference
Benzaldehyde	Ethyl-2-cyano-3- phenylacrylate	91%	[9]
2- Chlorobenzaldehyde	Ethyl-2-cyano-3-(2- chlorophenyl)acrylate	88%	[9]
Cinnamaldehyde	(4E)-Ethyl-2-cyano-5- phenylpenta-2,4- dienoate	96%	[9]
Thiophene-2- carbaldehyde	Ethyl-2-cyano-3- (thiophen-2-yl)acrylate	91%	[9]

Synthesis of Schiff Bases

Schiff bases (imines) are formed by the condensation of a primary amine with an aldehyde. These compounds have applications in medicinal chemistry and as ligands in coordination chemistry.

Reaction Setup:



- Dissolve equimolar amounts of 4-[Methyl(propyl)amino]benzaldehyde and a primary amine (e.g., aniline, substituted aniline) in a suitable solvent such as methanol or ethanol.
- Add a few drops of a catalytic amount of acid (e.g., glacial acetic acid or concentrated sulfuric acid).
- Reaction:
 - Reflux the mixture for several hours (e.g., 7-8 hours)[10].
 - Monitor the reaction by TLC.
- Work-up:
 - Cool the reaction mixture to room temperature to allow the Schiff base to crystallize.
 - Collect the product by filtration.
 - Wash the solid with a small amount of cold solvent.
 - Dry the purified Schiff base.



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Caption: Workflow for the synthesis of a Schiff base.

The following table shows the yields for Schiff bases synthesized from 4-(methylthio)benzaldehyde and various amines[10].



Amine	Product	Yield	Reference
4-Aminoantipyrine	4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino)methyl)-N,N-dimethylanilinederivative	82%	[10]
2-Amino-6- methylpyrimidin-4-ol	2-(((4- (methylthio)phenyl)me thylene)amino)-6- methylpyrimidin-4-ol	75%	[10]
2- Aminobenzimidazole	N-((4- (methylthio)phenyl)me thylene)-1H- benzo[d]imidazol-2- amine	78%	[10]
2-Aminothiazole	N-((4- (methylthio)phenyl)me thylene)thiazol-2- amine	68%	[10]

Conclusion

4-[Methyl(propyl)amino]benzaldehyde is a valuable and versatile chemical intermediate with significant potential in drug discovery, dye chemistry, and general organic synthesis. The protocols and data provided, based on closely related analogues, offer a solid foundation for researchers and scientists to explore its applications in their respective fields. The compound's utility as a scaffold for ALDH inhibitors is a particularly promising area for future drug development efforts.

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